(S)-(+)-2-Methylbutyronitrile

Catalog No.
S3407747
CAS No.
25570-03-0
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Methylbutyronitrile

CAS Number

25570-03-0

Product Name

(S)-(+)-2-Methylbutyronitrile

IUPAC Name

(2S)-2-methylbutanenitrile

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m0/s1

InChI Key

RCEJCSULJQNRQQ-YFKPBYRVSA-N

SMILES

CCC(C)C#N

Canonical SMILES

CCC(C)C#N

Isomeric SMILES

CC[C@H](C)C#N

Potential Applications in Medicinal Chemistry

One area of research exploring (S)-(+)-2-Methylbutyronitrile is its potential as a building block for drug development. Its chiral structure allows for the creation of enantiopure drugs, which can offer several advantages over racemic mixtures (mixtures of both enantiomers) in terms of efficacy and safety []. Studies have investigated its use in the synthesis of various drug candidates, including anticonvulsants and antidepressants [, ].

(S)-(+)-2-Methylbutyronitrile is a chiral compound with the molecular formula C5_5H9_9N and a molecular weight of approximately 83.1317 g/mol. It is classified as a nitrile, specifically formed by the substitution of a cyano group at the second carbon of butane. This compound appears as a colorless liquid with a fruity odor, making it notable in various chemical applications, particularly in organic synthesis and pharmaceuticals .

  • Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.
  • Reduction: It can undergo reduction to form amines or other reduced products, using agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
  • Substitution: Nucleophilic substitution reactions can occur, leading to various substituted derivatives. Common nucleophiles include halides and alcohols, generally requiring a catalyst or base for facilitation.

Several methods exist for synthesizing (S)-(+)-2-Methylbutyronitrile:

  • Hydrogen Cyanide Reaction: One common method involves reacting 2-methylbutanol with hydrogen cyanide in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
  • Dehydration of 2-Methylbutyramide: Another method includes dehydrating 2-methylbutyramide using phosphorus pentoxide or similar dehydrating agents, again requiring careful control of reaction conditions.
  • Industrial Production: In industrial settings, large-scale production often employs catalytic hydrogenation processes carried out in specialized reactors under high pressure and temperature to maximize efficiency and yield.

(S)-(+)-2-Methylbutyronitrile finds applications across various fields:

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds due to its reactivity and ability to introduce functional groups into organic molecules .
  • Agrochemicals: The compound is also important in the production of agrochemicals, contributing to the development of pesticides and herbicides .
  • Polymer Chemistry: It serves as an initiator in polymerization reactions, influencing properties such as particle size distribution in processes like miniemulsion polymerization.

Several compounds share structural similarities with (S)-(+)-2-Methylbutyronitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-MethylbutanenitrileC5_5H9_9NNon-chiral variant; used similarly in organic synthesis
3-MethylbutyronitrileC5_5H9_9NDifferent position of cyano group; varied reactivity
4-MethylbutyronitrileC5_5H9_9NAlso non-chiral; utilized in similar applications

(S)-(+)-2-Methylbutyronitrile's uniqueness lies in its chirality, which imparts distinct properties that are critical for specific applications in pharmaceuticals and agrochemicals. Its stereochemistry can significantly influence biological activity and reactivity compared to its non-chiral counterparts.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(2S)-2-methylbutanenitrile

Dates

Modify: 2023-08-19

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